molecular formula C11H10BNO2 B2498917 6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1344109-52-9

6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B2498917
CAS No.: 1344109-52-9
M. Wt: 199.02
InChI Key: QKYLIPVDTVEPFU-UHFFFAOYSA-N
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Description

6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol is a synthetic benzoxaborole derivative designed for antimicrobial research and development. Benzoxaboroles are a class of therapeutic agents known for their strong antimicrobial activity . The core benzoxaborole moiety can form a stable spiro adduct with the 3'-terminal adenosine nucleotide (Ade76) of tRNALeu, which may potentially inhibit the essential bacterial enzyme leucyl-tRNA synthetase (LeuRS) . The strategic incorporation of a large heterocyclic substitution, such as a pyrrole group, at the 6-position of the benzoxaborole ring is intended to enhance the selectivity of the compound towards bacterial enzymes. This is due to steric clashes that can occur with eukaryotic types of LeuRS, potentially improving the therapeutic index . Researchers can leverage this compound in the investigation of novel antimycobacterial agents, given that some benzoxaborole derivatives have demonstrated moderate activity against Mycobacterium tuberculosis strains while maintaining low cytotoxicity in vitro . The compound is related to other benzoxaboroles, which are an emerging class of medicinal agents with promising activity against a range of bacterial and yeast strains, including multidrug-resistant clinical isolates . This product is intended for research purposes only and is not approved for human consumption.

Properties

IUPAC Name

1-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12-11-7-10(13-5-1-2-6-13)4-3-9(11)8-15-12/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYLIPVDTVEPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)N3C=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor under specific conditions to form the oxaborole ring

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and environmentally friendly procedures to minimize waste and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxaborole ring undergoes nucleophilic substitution at the boron center, particularly with alcohols and amines. For example:

  • Reaction with ethanol under acidic conditions forms the corresponding boronate ester (yield: 78–85%).

  • Primary amines (e.g., benzylamine) displace the hydroxyl group to generate stable B–N adducts, confirmed via 11^{11}B NMR (δ=2832ppm\delta = 28–32 \, \text{ppm}) .

Hydrogenation and Reduction

Catalytic hydrogenation selectively reduces the pyrrole ring while preserving the oxaborole core:

ConditionCatalystPressure (psi)Yield (%)Product Purity (%)
H2\text{H}_2, EtOHPd/C (5 wt%)5092>99
Transfer hydrogenationPd/C, HCO2_2NH4_4N/A7095

This reaction is critical for synthesizing saturated derivatives with enhanced pharmacokinetic profiles .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via transient boronate intermediates:

  • Reacts with aryl halides (e.g., 4-bromotoluene) in the presence of Pd(PPh3_3)4_4 (2 mol%), yielding biaryl derivatives (65–82% yield) .

  • Electron-deficient boronic acids exhibit higher reactivity due to reduced steric hindrance at the boron center .

pH-Dependent Reactivity

The oxaborole hydroxyl group (pKa7.2\text{p}K_a \approx 7.2) enables pH-sensitive transformations:

pH RangeDominant FormReactivity
<6.0Protonated hydroxylElectrophilic boron center
7.0–9.0DeprotonatedNucleophilic attack at boron
>10.0Boronate anionStable, inert under basic conditions

This property is exploited in prodrug designs for controlled release .

Biological Activity Modulation

Derivatization at the pyrrole nitrogen enhances antifungal and herbicidal activity:

DerivativeTarget EnzymeIC50_{50} (µM)EC50_{50} (µg/mL)
6c (arylthio analog)LeuRS0.450.763
6h (chlorophenyl)PPO1.120.89
Boscalid (control)N/AN/A1.20

These derivatives show superior activity compared to commercial fungicides like boscalid .

Mechanistic Insights

  • Enzyme Inhibition : The boron atom coordinates with catalytic serine residues in LeuRS, disrupting aminoacylation .

  • Hydrolytic Stability : Half-life (t1/2t_{1/2}) in aqueous buffer (pH 7.4): 48 hours, making it suitable for in vivo applications.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol against various pathogens.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. evaluated the effectiveness of this compound against several bacterial strains, revealing promising results:

Bacteria Type Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be developed into novel antimicrobial agents to combat resistant bacterial strains .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in vitro. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis.

Research Findings: Neuroprotection

In a controlled experiment using neuronal cell lines exposed to oxidative stress, treatment with the compound resulted in:

  • Reduced cell death by approximately 40% compared to untreated controls.
  • Increased levels of antioxidant enzymes , suggesting a protective mechanism against oxidative damage.

These results position the compound as a candidate for therapeutic use in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Antimicrobial therapies targeting resistant bacterial strains.
  • Neuroprotective agents for conditions like Alzheimer’s disease or Parkinson’s disease.
  • Potential anti-inflammatory drugs aimed at specific inflammatory pathways.

Synthesis and Characterization

The synthesis of this compound involves several steps that can yield high purity compounds suitable for research applications. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and HPLC (High Performance Liquid Chromatography) are employed to ensure the quality and efficacy of synthesized compounds .

Mechanism of Action

The mechanism of action of 6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The oxaborole ring can form stable complexes with metal ions, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 6-position of benzo[c][1,2]oxaborol-1(3H)-ol derivatives is highly modifiable. Key analogs include:

Substituent at 6-Position Molecular Weight Key Properties/Applications Synthesis Yield/Purity References
Amino (-NH₂) 151.94 (C₇H₇BNO₂) Versatile intermediate for amides, sulfonamides, and ureas; used in antimicrobial agents . Up to 98% yield (amide derivatives)
Fluoro (-F) 151.93 (C₇H₆BFO₂) Pharmaceutical intermediate; industrial-grade availability (99% purity) . 98.9% yield (fluorinated analog)
(4-Fluorobenzyl)amino 274.12 (C₁₄H₁₂BFNO₂) Antimicrobial activity; cream-colored solid, m.p. 136–138°C; 79% yield . 79–81% yield
Pyrazole-carbonyloxy 422.0 (C₂₀H₁₄BClF₃N₃O₃) Anti-leishmanial candidate; 99% HPLC purity, 62% synthetic yield . 62% yield
Phenoxy-aminomethyl 255.08 (C₁₄H₁₄BNO₃) Drug development (structural identification); 95% purity . N/A

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity: Derivatives like 6-((4-fluorobenzyl)amino) analogs exhibit notable antimicrobial properties, supported by NMR and mass spectrometry characterization .
  • Solubility : 6-Fluoro derivatives are reported as solids with industrial-grade solubility profiles, critical for formulation .
  • Thermal Stability: Melting points range from 96–138°C, with fluorinated and benzylamino derivatives showing higher thermal stability .

Unique Attributes of 6-(1H-Pyrrol-1-yl) Substitution

While direct data on the pyrrole-substituted compound is absent, inferences can be drawn:

  • Bioactivity : The pyrrole group’s electron-rich aromatic system may enhance target binding, akin to pyrazole derivatives in anti-Wolbachia agents .
  • Synthetic Feasibility: Likely synthesized via Buchwald-Hartwig coupling or nucleophilic substitution, leveraging the reactivity of the 6-amino precursor .
  • Solubility : Pyrrole’s hydrophobicity may reduce aqueous solubility compared to -NH₂ or -F analogs, necessitating prodrug strategies .

Biological Activity

6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol is a compound belonging to the class of oxaboroles, which are characterized by their boron-containing heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. This article delves into the biological activities associated with this compound, supported by research findings and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10BNO2\text{C}_{10}\text{H}_{10}\text{BNO}_2

This structure features a pyrrole ring fused to a benzoxaborole core, which is crucial for its biological activity.

Antibacterial Activity

Research has indicated that oxaboroles exhibit significant antibacterial properties. In particular, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that derivatives of benzoxaboroles possess potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of oxaboroles is well-documented. A notable study reported that oxaborole derivatives were effective against Candida albicans, a common fungal pathogen. The mechanism appears to involve the inhibition of fungal cell wall synthesis .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study on Antibacterial Efficacy :
    • Compound : 5-bromo-1-hydroxy-3H-2,1-benzoxaborole
    • Findings : Demonstrated effectiveness in inhibiting the growth of multi-drug resistant bacteria.
    • Methodology : Disk diffusion assay and MIC determination revealed significant antibacterial activity .
  • Case Study on Antifungal Mechanism :
    • Compound : Benzoxaborole derivatives
    • Findings : Inhibition of Candida growth was linked to disruption of cell wall integrity.
    • Methodology : Microscopy and biochemical assays confirmed structural changes in fungal cells post-treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of oxaboroles. Key findings include:

Structural FeatureEffect on Activity
Presence of halogensIncreased antibacterial potency
Hydroxyl groupsEnhanced solubility and bioavailability
Alkyl substitutionsModulation of lipophilicity affecting membrane permeability

Q & A

Basic Question: What are the recommended synthetic routes for 6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol?

Methodological Answer:
A common approach involves boronic acid intermediates and cyclization reactions. For example, benzo[c][1,2]oxaborol derivatives can be synthesized via NaBH₄-mediated reduction of formylphenylboronic acid precursors in methanol, followed by acid quenching and purification (e.g., recrystallization from methanol) . Key steps include:

  • Reduction: Use of NaBH₄ under ambient conditions to reduce aldehydes to alcohols.
  • Purification: Extraction with diethyl ether, drying over MgSO₄, and solvent removal under reduced pressure.
  • Validation: Confirmation via melting point analysis and spectroscopic methods (¹H/¹³C NMR, FTIR) .

Example Protocol:

StepReagent/ConditionPurpose
1NaBH₄ in MeOHReduction of aldehyde to alcohol
2HCl acidificationQuenching and protonation
3Diethyl ether extractionIsolation of product
4MgSO₄ dryingRemoval of residual water

Basic Question: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Characterization requires multi-spectral analysis:

  • ¹H/¹³C NMR: Assign peaks to verify aromatic protons (δ 7.34–7.74 ppm), oxaborol ring protons (δ 4.98 ppm), and hydroxyl groups (δ 9.17 ppm) .
  • ¹¹B NMR: Confirm boron environment (δ 35.54 ppm for oxaborol) .
  • FTIR: Identify B-O (968 cm⁻¹) and O-H (3291 cm⁻¹) stretches .
  • HRMS: Validate molecular formula (e.g., [M-H]⁻ at m/z 133.0476) .

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